molecular formula C9H7IN2O B11843280 1-(6-Iodo-1H-indazol-1-yl)ethanone

1-(6-Iodo-1H-indazol-1-yl)ethanone

Cat. No.: B11843280
M. Wt: 286.07 g/mol
InChI Key: HOGDXBAVSPDNDJ-UHFFFAOYSA-N
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Description

1-(6-Iodo-1H-indazol-1-yl)ethanone is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 6th position of the indazole ring and an ethanone group at the 1st position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Iodo-1H-indazol-1-yl)ethanone typically involves the iodination of an indazole precursor followed by the introduction of the ethanone group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Iodo-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the iodine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Iodo-1H-indazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the ethanone group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromo-1H-indazol-1-yl)ethanone
  • 1-(6-Fluoro-1H-indazol-1-yl)ethanone
  • 1-(6-Chloro-1H-indazol-1-yl)ethanone

Uniqueness

1-(6-Iodo-1H-indazol-1-yl)ethanone is unique due to the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogenated counterparts. The iodine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

1-(6-iodoindazol-1-yl)ethanone

InChI

InChI=1S/C9H7IN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3

InChI Key

HOGDXBAVSPDNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)I)C=N1

Origin of Product

United States

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